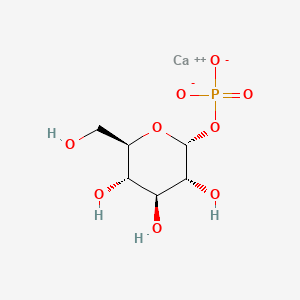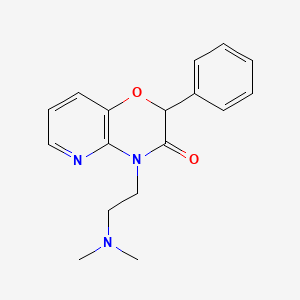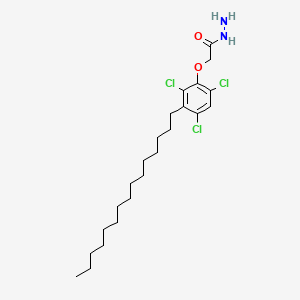
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide is a chemical compound with the molecular formula C23H37Cl3N2O2 and a molecular weight of 479.9111 . This compound is known for its unique structure, which includes a hydrazide functional group attached to a trichlorinated phenoxy acetic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide typically involves the reaction of 2,4,6-trichloro-3-pentadecylphenol with chloroacetic acid to form the corresponding phenoxyacetic acid derivative. This intermediate is then reacted with hydrazine to yield the final hydrazide product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form the corresponding azide or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trichlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazide group can yield azide or nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenoxy ring .
科学研究应用
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trichlorinated phenoxy group can interact with lipid membranes, affecting their structure and function .
相似化合物的比较
Similar Compounds
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-: This compound lacks the hydrazide group and has different chemical properties and applications.
Propanoic acid, 2-(2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide: This compound has a similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide is unique due to the presence of both the hydrazide and trichlorinated phenoxy groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
117554-45-7 |
|---|---|
分子式 |
C23H37Cl3N2O2 |
分子量 |
479.9 g/mol |
IUPAC 名称 |
2-(2,4,6-trichloro-3-pentadecylphenoxy)acetohydrazide |
InChI |
InChI=1S/C23H37Cl3N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(24)16-20(25)23(22(18)26)30-17-21(29)28-27/h16H,2-15,17,27H2,1H3,(H,28,29) |
InChI 键 |
QDNKQIJEXGFAOC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC(=O)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



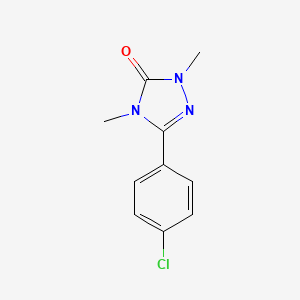
![N,N-dimethyl-6,21,31,34,42-pentaoxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-12-sulfonamide](/img/structure/B12741289.png)

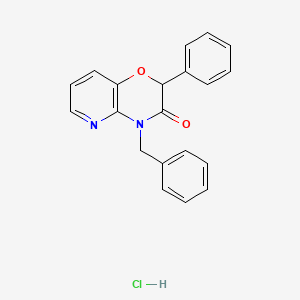




![N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B12741331.png)
